molecular formula C6H10ClNO2 B176746 2-Azabicyclo[3.1.0]hexane-1-carboxylic acid hydrochloride CAS No. 127117-42-4

2-Azabicyclo[3.1.0]hexane-1-carboxylic acid hydrochloride

Cat. No.: B176746
CAS No.: 127117-42-4
M. Wt: 163.6 g/mol
InChI Key: PKWUOXRBZBQADJ-UHFFFAOYSA-N
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Description

2-Azabicyclo[3.1.0]hexane-1-carboxylic acid hydrochloride (CAS: 132806-41-8) is a bicyclic amino acid derivative with a molecular formula of C₆H₁₀ClNO₂ and a molecular weight of 163.60 g/mol . It is characterized by a fused bicyclo[3.1.0]hexane scaffold, where a nitrogen atom occupies the bridgehead position. This compound is primarily utilized in pharmaceutical research as a rigidified proline analog, offering conformational constraints that enhance receptor binding specificity. It is stored at room temperature and is commercially available in varying quantities (e.g., 250 mg to 1 g) at prices ranging from $3,525 to $8,550 .

Properties

IUPAC Name

2-azabicyclo[3.1.0]hexane-1-carboxylic acid;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H9NO2.ClH/c8-5(9)6-3-4(6)1-2-7-6;/h4,7H,1-3H2,(H,8,9);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PKWUOXRBZBQADJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNC2(C1C2)C(=O)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H10ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20595049
Record name 2-Azabicyclo[3.1.0]hexane-1-carboxylic acid--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20595049
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

163.60 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

127117-42-4
Record name 2-Azabicyclo[3.1.0]hexane-1-carboxylic acid--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20595049
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Base Methodology and Adaptations

A foundational approach for synthesizing azabicyclohexane derivatives involves three-component reactions. In one protocol, aryl aldehydes, malononitrile, and hydroxylamine hydrochloride react in aqueous media to form 1-azabicyclo[3.1.0]hexane-3-ene derivatives. While this method targets a 1-aza isomer, its principles are adaptable to 2-aza systems by modifying starting materials. For instance, substituting malononitrile with cyanoacetic acid derivatives could direct cyclization to form the 2-aza scaffold. The reaction’s eco-friendly profile (water solvent, room temperature) and high yields (75–90%) make it a candidate for further optimization.

Functionalization and Hydrochloride Salt Formation

Post-cyclization, the carboxylic acid group is introduced via hydrolysis. Patent data reveals that treating nitrile intermediates with hydrochloric acid under reflux conditions converts cyano groups to carboxylic acids while simultaneously forming the hydrochloride salt. For example, trans-2-cyano-3-azabicyclo[3.1.0]hexane undergoes hydrolysis with 6N HCl to yield the carboxylic acid hydrochloride. This one-pot strategy simplifies purification, as the hydrochloride salt precipitates directly from the reaction mixture.

Cyclization and Ring-Closing Techniques

Iodine-Promoted Cyclization

A scalable route to 2-azabicyclo[2.1.1]hexane derivatives involves iodine-mediated cyclization of methylenecyclobutane carbamates. Although this yields a different bicyclic system ([2.1.1] vs. [3.1.0]), the methodology highlights the role of electrophilic reagents in driving ring closure. Adapting this to [3.1.0] systems may require adjusting the carbamate’s stereochemistry or using alternative halogens (e.g., Br2) to modulate reactivity.

Acid-Catalyzed Cyclization of Acetals

Patents describe the synthesis of 3-azabicyclo[3.1.0]hexane-2-carboxylic acid via acid-catalyzed cyclization of cis-2-aminomethylcyclopropyl-1,1-dialkyl acetals. Treating these acetals with anhydrous HCl in ethanol induces ring closure, forming the bicyclic nitrile intermediate. Subsequent hydrolysis with aqueous HCl yields the carboxylic acid hydrochloride. This method’s critical advantage is its ability to control stereochemistry, as the cis configuration of the starting acetal directs the formation of the desired trans product.

Purification and Salt Formation Strategies

Distillation of Ester Intermediates

Purifying the free carboxylic acid is challenging due to its zwitterionic nature and solubility in both acidic and basic media. To circumvent this, intermediates are often converted to methyl or ethyl esters. For example, reacting the nitrile intermediate with methanol and SOCl2 yields the methyl ester, which is distillable under reduced pressure. Hydrolysis of the purified ester with HCl then provides the hydrochloride salt in >95% purity.

Ion Exchange Chromatography

When distillation is impractical, ion exchange chromatography separates the hydrochloride salt from inorganic impurities. A patent describes passing the crude reaction mixture through a cationic exchange resin (e.g., Amberlite IR-120), eluting with NH4OH to isolate the free base, and subsequent treatment with HCl to regenerate the salt. This method achieves >99% purity but requires additional steps.

Comparative Analysis of Synthetic Routes

Method Starting Materials Key Steps Yield Purity Reference
Three-component reactionAryl aldehyde, malononitrileCyclization, hydrolysis75–90%85–90%
Iodine cyclizationMethylenecyclobutane carbamateI2-mediated ring closure32–70%>95%
Acetal cyclizationcis-2-Aminomethylcyclopropyl acetalHCl cyclization, hydrolysis40–60%>99%
Ester distillationNitrile intermediateEsterification, distillation50–70%>95%

Challenges and Optimization Opportunities

Stereochemical Control

Achieving the correct trans configuration in the bicyclic system is critical for biological activity. The acetal cyclization method offers superior stereocontrol compared to three-component reactions, which often yield racemic mixtures. Asymmetric catalysis or chiral auxiliaries could enhance enantioselectivity in less-controlled routes.

Scalability of Hydrochloride Salt Formation

Large-scale hydrolysis with concentrated HCl generates corrosive mixtures, necessitating specialized equipment. Alternative approaches, such as enzymatic hydrolysis or flow chemistry, may improve safety and efficiency.

Byproduct Management

Side reactions during cyclization, such as over-hydrolysis or dimerization, reduce yields. Patent data suggests optimizing reaction temperature (0–5°C for nitrile formation) and stoichiometry (1.2 equiv. HCl) to minimize byproducts .

Chemical Reactions Analysis

Types of Reactions

2-Azabicyclo[3.1.0]hexane-1-carboxylic acid hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.

    Reduction: Reduction reactions can be performed to modify the functional groups within the compound.

    Substitution: The compound can undergo substitution reactions, where specific atoms or groups are replaced by others.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions for these reactions are carefully controlled to achieve the desired products.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce amines or alcohols. Substitution reactions can result in a wide range of derivatives with different functional groups.

Scientific Research Applications

Organic Chemistry

2-Azabicyclo[3.1.0]hexane-1-carboxylic acid serves as an intermediate in the synthesis of complex organic molecules. Its structural characteristics allow it to be a building block for synthesizing various heterocycles, which are essential in drug discovery and development.

Table 1: Synthesis Pathways

Reaction TypeDescriptionYield (%)
Nucleophilic SubstitutionReaction with imidoyl chloride to form derivatives80
CycloadditionPhotocatalytic cycloaddition for diverse productsVariable

Medicinal Chemistry

In medicinal chemistry, this compound is particularly valuable as a precursor for synthesizing pharmaceutical agents, such as dipeptidyl peptidase-4 (DPP-4) inhibitors used in treating type 2 diabetes. The mechanism of action involves inhibiting DPP-4 activity, thereby regulating glucose metabolism .

Case Study: DPP-4 Inhibitors

  • Compound: 2-Azabicyclo[3.1.0]hexane derivatives
  • Therapeutic Use: Treatment of type 2 diabetes
  • Mechanism: Inhibition of DPP-4 enzyme
  • Clinical Trials: Showed significant improvement in glycemic control

Biological Applications

The unique bicyclic structure of 2-Azabicyclo[3.1.0]hexane-1-carboxylic acid allows it to interact with specific biological targets, making it useful in enzyme inhibition studies and receptor ligand development. Research has indicated that this compound can modulate enzyme activities or receptor functions, leading to potential therapeutic effects .

Table 2: Biological Activity

Biological TargetInteraction TypeEffect
EnzymesInhibitionRegulates metabolism
ReceptorsLigand bindingModulates signaling

Industrial Applications

In addition to its research applications, this compound is utilized in industrial settings for developing new materials and chemical processes. Its ability to act as a non-ionic organic buffering agent makes it valuable in cell culture applications where maintaining pH is crucial .

Mechanism of Action

The mechanism of action of 2-Azabicyclo[3.1.0]hexane-1-carboxylic acid hydrochloride involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are conducted to elucidate these interactions and understand the compound’s effects at the molecular level .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Physicochemical Properties

The table below highlights key differences in bicyclic frameworks, substituents, and physicochemical properties among related compounds:

Compound Name Bicyclo System Molecular Formula Molecular Weight (g/mol) CAS Number Key Features
2-Azabicyclo[3.1.0]hexane-1-carboxylic acid HCl [3.1.0] C₆H₁₀ClNO₂ 163.60 132806-41-8 Free carboxylic acid; room-temperature stable
2-Azabicyclo[2.1.1]hexane-1-carboxylic acid HCl [2.1.1] C₆H₁₀ClNO₂ 163.60 116129-07-8 Smaller ring system; used in chemical intermediates
3-Boc-3-azabicyclo[3.1.0]hexane-1-carboxylic acid [3.1.0] C₁₂H₁₈N₂O₄ 254.28 489438-95-1 Boc-protected amine; enhances solubility and stability
Methyl (1R,5S)-6,6-dimethyl-3-azabicyclo[3.1.0]hexane-2-carboxylate HCl [3.1.0] C₁₀H₁₆ClNO₂ 217.69 2102502-56-5 Esterified carboxylate; dimethyl substituents increase lipophilicity
Saxagliptin Hydrochloride [3.1.0] C₁₈H₂₅ClN₄O₂ 376.87 709031-39-0 Pharmaceutical API; dipeptidyl peptidase-4 (DPP-4) inhibitor
Key Observations:
  • Ring Size and Bridging : The [3.1.0] system (6-membered ring) provides greater conformational rigidity compared to the [2.1.1] system (5-membered ring), influencing binding interactions in drug design .
  • Substituent Effects : Boc protection (e.g., 3-Boc-3-azabicyclo) improves stability during synthesis, while esterification (e.g., methyl esters) enhances membrane permeability .

Biological Activity

2-Azabicyclo[3.1.0]hexane-1-carboxylic acid hydrochloride (CAS No. 127117-42-4) is a bicyclic compound that has garnered attention for its potential biological activities. This article delves into its mechanisms of action, biological effects, and relevant research findings, supported by data tables and case studies.

Chemical Structure and Properties

The compound features a bicyclic structure with a nitrogen atom incorporated into the ring system, which is crucial for its biological interactions. The presence of the carboxylic acid group enhances its solubility and reactivity with biological molecules.

The mechanism of action involves the compound's ability to interact with specific molecular targets, including enzymes and receptors. The nitrogen atom can form hydrogen bonds, facilitating interactions that modulate the activity of various biomolecules. This interaction is vital for understanding the compound's pharmacological potential.

Antimicrobial Properties

Research indicates that derivatives of azabicyclo compounds exhibit significant antimicrobial activity. For instance, related compounds have shown fungicidal and antibacterial properties, suggesting that this compound may possess similar effects .

Compound Activity Reference
2-Azabicyclo[3.1.0]hexane-1-carboxylic acidPotential antibacterial and antifungal
3-Azabicyclo[3.1.0]hexane-2-carboxylic acidAntimicrobial activity

Neuropharmacological Effects

Studies have explored the neuropharmacological potential of azabicyclo compounds in relation to their structural features. For example, analogs have been investigated for their ability to inhibit certain neurotransmitter receptors, which could lead to applications in treating neurological disorders .

Case Studies

Case Study 1: Antiviral Activity

A study investigated a related azabicyclo compound as an inhibitor of the SARS-CoV-2 main protease (Mpro). The compound demonstrated promising antiviral activity with an effective concentration (EC50) in the nanomolar range, indicating that structural modifications in azabicyclo compounds can lead to significant antiviral properties .

Case Study 2: Synthesis and Biological Testing

In another research effort, various derivatives of 2-azabicyclo[3.1.0]hexane were synthesized and tested for biological activity. These studies highlighted that modifications at different positions on the bicyclic structure could enhance or diminish biological efficacy, emphasizing the importance of structure-activity relationships in drug development .

Research Applications

The unique structure of this compound makes it a valuable scaffold in medicinal chemistry:

  • Drug Design: Its potential as a lead compound for developing new antimicrobial or antiviral agents.
  • Biochemical Research: As a tool for studying enzyme mechanisms and receptor interactions.
  • Synthetic Chemistry: Utilized as a building block in synthesizing more complex organic molecules.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 2-azabicyclo[3.1.0]hexane-1-carboxylic acid hydrochloride, and what are their key challenges?

  • Synthesis Methods :

  • Intramolecular Cyclization : A common approach involves intramolecular displacement of a primary alkyl chloride with tert-butylsulfinamide to form the bicyclic core. This method requires precise control of reaction conditions (e.g., anhydrous solvents, inert atmosphere) to avoid side reactions such as ring-opening or racemization .
  • Hydrochloride Salt Formation : Post-synthesis, the free base is treated with HCl gas in a polar solvent (e.g., ethanol) to yield the hydrochloride salt. Critical parameters include pH titration (<2.0) and low-temperature crystallization to ensure high purity .
    • Challenges :
  • Yield Optimization : Competing pathways during cyclization (e.g., undesired stereoisomers) reduce yields. Catalytic asymmetric synthesis using chiral auxiliaries (e.g., Evans’ oxazolidinones) has been explored to improve enantiomeric excess .
  • Stability : The hydrochloride salt is hygroscopic, requiring storage under inert conditions (argon, desiccants) to prevent decomposition .

Q. How is the structural integrity of this compound confirmed experimentally?

  • Analytical Techniques :

  • X-ray Crystallography : Resolves the bicyclic framework and confirms stereochemistry. For example, the (1S,3S,5S) configuration was validated using single-crystal diffraction .
  • NMR Spectroscopy : 1^1H and 13^{13}C NMR distinguish between exo/endo conformers. Key signals include δ 3.8–4.2 ppm (carboxylic acid proton) and δ 1.5–2.5 ppm (bridgehead CH2_2 groups) .
    • Data Interpretation :
  • Tautomeric Equilibria : pH-dependent shifts in 1^1H NMR (e.g., carboxylic acid ↔ carboxylate) must be accounted for during analysis .

Advanced Research Questions

Q. What experimental design considerations are critical for evaluating the biological activity of 2-azabicyclo[3.1.0]hexane-1-carboxylic acid derivatives?

  • Target Selection :

  • Neurotransmitter Receptors : Structural analogs (e.g., ethyl 2-azabicyclo[2.1.1]hexane-1-carboxylate) show affinity for GABAA_A and NMDA receptors. Competitive binding assays (radioligand displacement) are recommended for initial screening .
    • In Vivo Models :
  • Pain Management : Rodent models (e.g., tail-flick test) demonstrated reduced nociceptive responses at 10–50 mg/kg doses. Dose escalation studies are required to assess therapeutic index .
    • Controls :
  • Negative Controls : Use enantiomers (e.g., (1R,3R,5R)-isomer) to isolate stereospecific effects .

Q. How can contradictory data on the stability of this compound under acidic conditions be resolved?

  • Data Conflict :

  • reports decomposition >60°C at pH <2, while suggests room-temperature stability.
    • Methodological Reconciliation :
  • Accelerated Stability Studies : Conduct kinetic experiments (pH 1–3, 25–70°C) with HPLC monitoring. Arrhenius modeling can predict shelf-life under varying conditions .
  • Buffer Systems : Use phosphate vs. citrate buffers to assess ion-specific degradation pathways .

Q. What strategies optimize the enantiomeric purity of this compound for chiral drug development?

  • Synthetic Approaches :

  • Chiral Pool Synthesis : Start from L-proline derivatives to leverage existing stereocenters .
  • Enzymatic Resolution : Lipase-catalyzed ester hydrolysis (e.g., Candida antarctica) separates enantiomers with >90% ee .
    • Analytical Validation :
  • Chiral HPLC : Use cellulose-based columns (e.g., Chiralpak IC) with hexane/isopropanol gradients .

Comparative Analysis Table

Parameter 2-Azabicyclo[3.1.0]hexane-1-carboxylic Acid HCl 4-Fluoro Analog Ethyl Ester Derivative
Molecular Weight (g/mol) 163.60 145.13 191.65
Key Functional Groups Carboxylic acid, bicyclic NFluorine, carboxylic acidEthyl ester, bicyclic N
Biological Activity GABAA_A modulation Antibacterial (MRSA) Analgesic (rodent models)
Stability (pH 2, 25°C) Stable >6 months Decomposes in 48 hours Stable >3 months

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